molecular formula C4H14N4S4 B1667253 Amobam CAS No. 3566-10-7

Amobam

Cat. No.: B1667253
CAS No.: 3566-10-7
M. Wt: 246.5 g/mol
InChI Key: FROZIYRKKUFAOC-UHFFFAOYSA-N
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Scientific Research Applications

Amobam has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for Amobam suggests taking precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amobam can be synthesized through a thiol-amine exchange reaction. Typically, this involves reacting thiolamine with dichlorocarbonylamide to produce the desired compound . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of ethylenebis(dithiocarbamic acid) with ammonia. The process is carried out in reactors where the reactants are mixed under controlled conditions to produce the crystalline solid. The product is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Amobam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various sulfur-containing compounds.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

    Zineb: Formed by mixing Amobam with zinc sulfate, also used as a fungicide.

    Maneb: A manganese-containing dithiocarbamate fungicide.

    Nabam: A sodium salt of ethylenebis(dithiocarbamate).

Uniqueness: this compound is unique due to its broad-spectrum fungicidal activity and its ability to form stable complexes with various metal ions, enhancing its effectiveness against a wide range of fungal pathogens .

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

diazanium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S4.2H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROZIYRKKUFAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058067
Record name Ambam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-10-7
Record name Carbamodithioic acid, N,N'-1,2-ethanediylbis-, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ambam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium ethylenebis[dithiocarbamate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMMONIUM ETHYLENEBISDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU420M2PUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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